2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol
Overview
Description
2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol is a complex organic compound that features a benzothiazole moiety, a bromophenol group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol typically involves the condensation of 2-aminothiophenol with an aromatic aldehyde, followed by bromination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine . Microwave-assisted synthesis in ionic liquids has also been reported to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, sensors, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol involves its interaction with various molecular targets. The benzothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenol group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the bromophenol and imine groups.
2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.
4-Bromophenol: A simpler phenolic compound with a bromine substituent.
Uniqueness
2-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]-4-bromophenol is unique due to its combination of a benzothiazole moiety, an imine linkage, and a bromophenol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-bromophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2OS/c21-14-9-10-18(24)13(11-14)12-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-19(17)25-20/h1-12,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQUYJHWQMXRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)N=CC4=C(C=CC(=C4)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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